(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Vue d'ensemble

Description

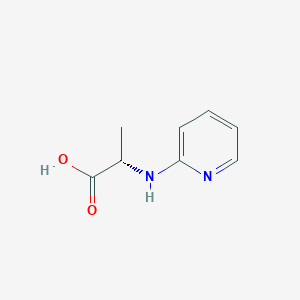

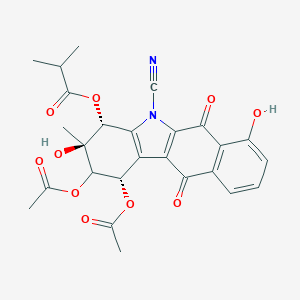

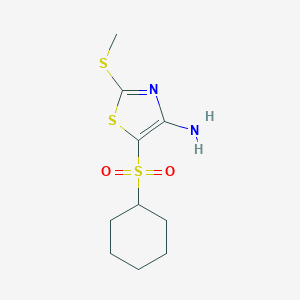

“(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene” is a chemical compound. It is a derivative of benzene, which is a colorless or light yellow liquid at room temperature . The compound has a molecular formula of C9H9NO2 and a molecular weight of 163.173 .

Synthesis Analysis

The synthesis of this compound involves the use of Baylis-Hillman adducts derived from nitroolefins . A simple and convenient synthetic route for the synthesis of (E)-2-(2-nitrobut-2-enyloxy)benzaldehyde uses Baylis-Hillman chlorides in the presence of potassium carbonate and salicylaldehyde .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a bromo group and a 2-nitroprop-1-enyl group attached to it . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used as a dipolarophile in [3+2] cycloaddition chemistry to produce spiro compounds . Nitroolefins, like the one present in this compound, are very reactive and have been frequently utilized as Michael acceptors .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It is likely to be a solid at room temperature with a molecular weight of 163.173 . More specific properties such as melting point, boiling point, and solubility would require experimental determination.Orientations Futures

The synthesis of this compound opens new opportunities for the preparation of libraries of a wide variety of new molecules . Its derivatives can be utilized as building blocks for a wide variety of organic compounds . This novel protocol for its synthesis represents an important endeavor in the field of organic chemistry .

Propriétés

IUPAC Name |

1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-7(11(12)13)5-8-3-2-4-9(10)6-8/h2-6H,1H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYKNVSMWCPXES-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=CC=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=CC=C1)Br)/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benz[f]indan-1-ol](/img/structure/B37803.png)

![(1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-Hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one](/img/structure/B37809.png)